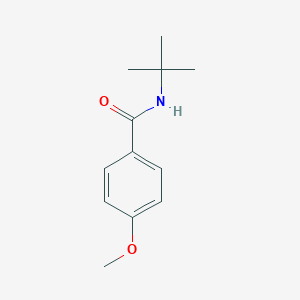

N-tert-Butyl-4-methoxybenzamide

Übersicht

Beschreibung

N-tert-Butyl-4-methoxybenzamide is a chemical compound that is part of a broader class of organic molecules known as benzamides, which are characterized by a benzene ring attached to an amide group. The tert-butyl and methoxy substituents on the benzene ring influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related N-tert-butyl benzamides has been demonstrated in the literature. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation followed by a reaction with methyl iodide to yield N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide with a high yield of 98% . This showcases the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which could be extrapolated to the synthesis of N-tert-Butyl-4-methoxybenzamide.

Molecular Structure Analysis

While the specific molecular structure of N-tert-Butyl-4-methoxybenzamide is not directly discussed in the provided papers, the structural characterization of similar compounds can be informative. For example, the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized using various spectroscopic methods, including FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to N-tert-Butyl-4-methoxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of N-tert-butyl benzamides can be inferred from the reactions they undergo. The directed metalation reaction mentioned earlier is a key transformation that allows for further functionalization of the benzamide core . Additionally, the synthesis of pyrazole derivatives from tert-butyl and methoxybenzyl precursors involves a one-pot reductive amination, indicating that N-tert-butyl benzamides may participate in similar condensation and reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl benzamides can be deduced from related compounds. For instance, the crystal and molecular structure of a Schiff base derived from a tert-butyl benzamide was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the molecule . Such structural features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of tert-butyl and methoxy groups can affect the compound's hydrophobicity and electronic properties, which are important in determining its reactivity and potential applications in organic synthesis.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of N-tert-butyl amides

- N-tert-Butyl-4-methoxybenzamide can be synthesized from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate .

- This synthesis is catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions .

- The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 hours .

-

Antioxidant and Antibacterial Activities

- N-tert-Butyl-4-methoxybenzamide can be synthesized into a series of novel benzamide compounds which have shown antioxidant and antibacterial activities .

- The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

-

Removal of Methyl tert-butyl ether

- Methyl tert-butyl ether (MTBE) is a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority .

- The combination of various processes such as adsorption and oxidation has been used to remove MTBE . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-tert-butyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSACJKCPNPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342874 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-4-methoxybenzamide | |

CAS RN |

19486-73-8 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

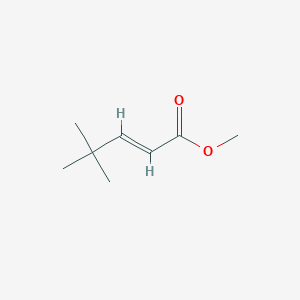

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

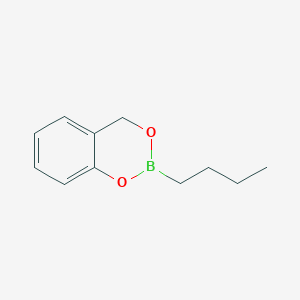

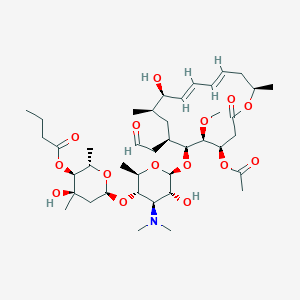

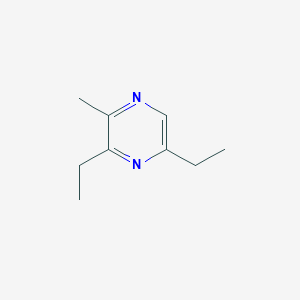

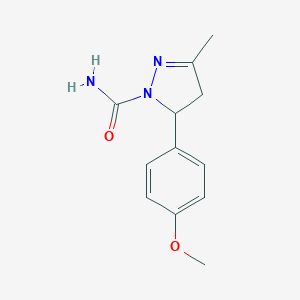

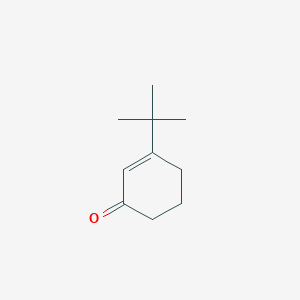

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.